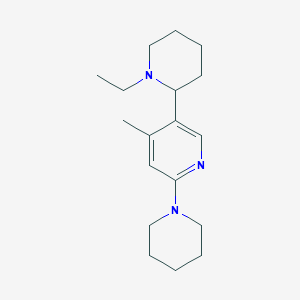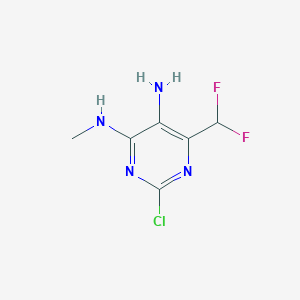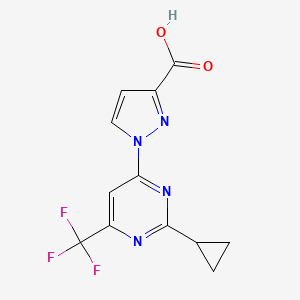
5-(1-Ethylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-エチルピペリジン-2-イル)-4-メチル-2-(ピペリジン-1-イル)ピリジンは、ピペリジン誘導体のクラスに属する複雑な有機化合物です。 ピペリジンは、6員環複素環アミンであり、有機合成および医薬品化学におけるビルディングブロックとして広く使用されています 。この化合物の構造には、ピペリジン部分で置換されたピリジン環が含まれており、さまざまな科学研究分野における重要な分子となっています。
準備方法
合成経路と反応条件
5-(1-エチルピペリジン-2-イル)-4-メチル-2-(ピペリジン-1-イル)ピリジンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な前駆体の環化を制御された条件下で行うことです。 たとえば、塩基の存在下で2-クロロピリジンをピペリジン誘導体と反応させることにより、目的の化合物を得ることができます 。反応条件は、多くの場合、ジクロロメタンやエタノールなどの溶媒の使用と、パラジウムや銅錯体などの触媒の使用を伴います。
工業生産方法
この化合物の工業生産は、一貫した品質と収率を確保するために、連続式反応器を使用した大規模合成を含む場合があります。 このプロセスには、通常、温度、圧力、反応時間などの反応パラメータを最適化して効率を最大化することが含まれます .
化学反応解析
反応の種類
5-(1-エチルピペリジン-2-イル)-4-メチル-2-(ピペリジン-1-イル)ピリジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化させると、対応するN-酸化物を生成します。
還元: 水素ガスと炭素上のパラジウムなどの金属触媒を使用した還元反応により、この化合物を還元型に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 反応条件は、多くの場合、制御された温度、不活性雰囲気、および特定の溶媒を伴い、目的の結果を確実に得ることができます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応ではN-酸化物を生成し、還元反応では完全に還元されたピペリジン誘導体を生成することができます .
化学反応の分析
Types of Reactions
5-(1-Ethylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and metal catalysts like palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce fully reduced piperidine derivatives .
科学的研究の応用
5-(1-エチルピペリジン-2-イル)-4-メチル-2-(ピペリジン-1-イル)ピリジンは、幅広い科学研究の応用範囲を持っています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: さまざまな疾患を標的とする医薬品開発の前駆体として役立ちます。
作用機序
5-(1-エチルピペリジン-2-イル)-4-メチル-2-(ピペリジン-1-イル)ピリジンの作用機序には、特定の分子標的との相互作用が関与します。この化合物は、酵素や受容体に結合してその活性を調節することができ、さまざまな生物学的効果をもたらします。 たとえば、疾患経路に関与する特定の酵素を阻害し、治療効果を発揮する可能性があります .
類似化合物との比較
類似化合物
ピペリン: 抗酸化作用と抗炎症作用を持つ天然のアルカロイドです。
エボジアミン: がん細胞に対する抗増殖効果で知られています。
マトリチン: 抗菌作用と抗がん作用を示します.
独自性
5-(1-エチルピペリジン-2-イル)-4-メチル-2-(ピペリジン-1-イル)ピリジンは、ピリジン環上の特定の置換パターンが独特であり、異なる化学的および生物学的特性を与えています。
特性
分子式 |
C18H29N3 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
5-(1-ethylpiperidin-2-yl)-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C18H29N3/c1-3-20-10-8-5-9-17(20)16-14-19-18(13-15(16)2)21-11-6-4-7-12-21/h13-14,17H,3-12H2,1-2H3 |
InChIキー |
PVIZCTHGELKOQT-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCCC1C2=CN=C(C=C2C)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)


![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)




